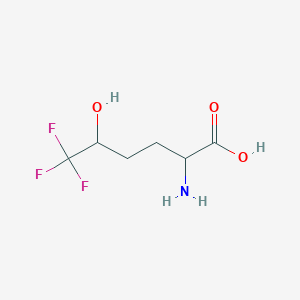

2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid

Description

2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid is a fluorinated α-amino acid derivative characterized by a hydroxy group at the C5 position and a trifluoromethyl (-CF₃) substitution at the terminal carbon (C6).

Properties

IUPAC Name |

2-amino-6,6,6-trifluoro-5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO3/c7-6(8,9)4(11)2-1-3(10)5(12)13/h3-4,11H,1-2,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHJIJZBSHWATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Chiral Ni(II) Complex Alkylation

One of the most advanced and scalable methods for preparing enantiomerically pure 2-Amino-6,6,6-trifluorohexanoic acid derivatives involves asymmetric alkylation of a chiral Ni(II) complex of glycine Schiff base with trifluoroalkyl iodides.

- Process Overview : The chiral Ni(II) complex derived from glycine Schiff base is alkylated using CF3(CH2)3I, introducing the trifluoromethyl group at the 6-position of the hexanoic acid skeleton.

- Scale : This method has been successfully performed on over 100 g scale, demonstrating its practicality for large-scale synthesis.

- Chiral Auxiliary : The chiral auxiliary used in this protocol is recoverable (>90%) and reusable, enhancing the cost-effectiveness and sustainability of the process.

- Outcome : The procedure yields enantiomerically pure Fmoc-protected (S)-2-amino-6,6,6-trifluorohexanoic acid, which can be further transformed into the hydroxy derivative.

This method is considered the most reliable for producing large amounts of the compound for applications in protein engineering and drug design.

Oxidative Functionalization of Pyrrolidine Precursors

A synthetic route to the hydroxyhexanoic acid derivative involves oxidative transformations starting from pyrrolidine intermediates bearing trifluoromethyl and arylamino substituents.

- Starting Material : The parent selective androgen receptor modulator (SARM) LGD-4033 or related pyrrolidine derivatives.

- Protection : The secondary hydroxyl group on the pyrrolidine ring is protected as a silyl ether (e.g., TBDMSCl with imidazole in DMF).

- Oxidation : Regioselective oxidation is achieved using ruthenium tetroxide (RuO4) generated in situ from RuCl3 and sodium periodate (NaIO4) under biphasic conditions (ethyl acetate/water). This step converts the pyrrolidine ring into a pyrrolidinone intermediate with high yield (~72%).

- Deprotection and Hydrolysis : Subsequent cleavage of the silyl ether with tetrabutylammonium fluoride (TBAF) and hydrolytic opening of the lactam ring under basic conditions (LiOH in THF/MeOH/H2O) afford the target 2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid.

- Significance : This method provides a chemically stable and well-characterized product, confirmed by LC-HRMS and NMR analyses, and allows access to related metabolites for further biochemical studies.

The sequence is concise (four steps) and adaptable for synthesizing mono- and trihydroxylated analogs.

Nucleophilic Trifluoromethylation of α-Amino Aldehydes and Ketones

Another approach involves the nucleophilic addition of trifluoromethyl reagents to amino aldehydes or ketones to install the trifluoromethyl and hydroxy groups simultaneously.

- Reagents : (Trifluoromethyl)trimethylsilane (TMS-CF3, Ruppert–Prakash reagent) is commonly used.

- Mechanism : The reagent adds nucleophilically to the carbonyl group of α-amino aldehydes or ketones, followed by desilylation to yield β-amino-α-trifluoromethyl alcohols.

- Conditions : Typically performed in anhydrous ether solvents with fluoride ion catalysis; however, fluoride-free conditions in DMF/K2CO3 or DMSO have also been demonstrated.

- Yields : This method provides clean and efficient access to trifluoromethylated amino alcohols, which can be further converted into the corresponding hydroxyhexanoic acids.

- Applications : Useful for stereocontrolled synthesis of β-amino-α-trifluoromethyl alcohols, which are structural motifs in the target compound.

Hydrogenation and Reduction of Hydrazino Intermediates

Hydrogenation methods have been developed for related fluorinated aminopyridine derivatives, which can be adapted for the synthesis of fluorinated amino acids.

- Method : Reaction of fluorinated pyridine derivatives with hydrazine monohydrate to form hydrazino intermediates, followed by catalytic hydrogenation (e.g., Raney nickel catalyst) to yield amino derivatives.

- Conditions : Mild temperatures (30–100 °C) and reaction times (2–10 hours) are employed.

- Advantages : This approach allows for selective substitution of fluorine atoms by amino groups under relatively mild conditions, potentially applicable for preparing fluorinated amino acid analogs.

- Limitations : Primarily reported for pyridine derivatives but offers insight into fluorine substitution chemistry relevant to trifluoromethylated amino acids.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Scale | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Asymmetric Ni(II) Complex Alkylation | Chiral Ni(II) glycine Schiff base, CF3(CH2)3I | >100 g scale | High enantiomeric purity, scalable | Chiral auxiliary recoverable and reusable |

| Oxidative Pyrrolidine Functionalization | RuCl3/NaIO4 (RuO4 in situ), TBDMSCl, TBAF, LiOH | Laboratory scale | Pyrrolidinone intermediate ~72% yield | Adaptable for related metabolites, well-characterized |

| Nucleophilic Trifluoromethylation | TMS-CF3, fluoride catalyst or DMF/K2CO3 | Small to medium | Efficient, stereocontrolled | Clean reaction, allows stereochemical control |

| Hydrazination and Hydrogenation | Hydrazine monohydrate, Raney nickel catalyst | Laboratory scale | Moderate to high | Primarily for pyridine derivatives, mild conditions |

Research Findings and Notes

- The asymmetric alkylation method is currently the most advanced for large-scale production of enantiomerically pure trifluoromethylated amino acids, including the 2-Amino-6,6,6-trifluorohexanoic acid scaffold.

- Oxidative methods starting from pyrrolidine derivatives provide access to the hydroxy-substituted hexanoic acid with good yields and structural confirmation via advanced NMR techniques, supporting the revision of previously assumed metabolite structures.

- Nucleophilic trifluoromethylation offers a clean and versatile approach to β-amino-α-trifluoromethyl alcohols, which can be intermediates toward the target compound, with options for stereochemical control.

- Hydrogenation of hydrazino intermediates under mild conditions is an alternative fluorine substitution strategy, though less directly applied to the target compound, it informs potential synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding amides or nitriles.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for esterification, while alkyl halides are used for ether formation.

Major Products Formed:

Oxidation Products: Amides, nitriles, and carboxylic acids.

Reduction Products: Amines, alcohols, and aldehydes.

Substitution Products: Esters, ethers, and halides.

Scientific Research Applications

2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is used in proteomics research to study protein interactions and modifications.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, while the hydroxyl group can form hydrogen bonds, influencing its interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated α-Amino Acids

Fluorination significantly alters physicochemical properties (e.g., lipophilicity, metabolic stability). Below is a comparative analysis of key analogs:

Key Observations:

Fluorination Impact: The trifluoromethyl group in 2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid enhances metabolic stability compared to its difluoro counterpart (C₆H₁₁F₂NO₃).

Stereochemical Complexity: The (2R,5R)-configured benzoylamino derivative (C₁₃H₁₄F₃NO₄) demonstrates the role of stereochemistry in modulating biological activity.

Pharmacological Relevance: ADTN derivatives (e.g., 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) share structural motifs with fluorinated amino acids, acting as dopamine agonists ( and ).

Biological Activity

2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid (TFAH) is a synthetic amino acid derivative characterized by the presence of trifluoromethyl groups and a hydroxyl group. Its unique structure imparts distinctive biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of TFAH can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 201.13 g/mol

The trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, which are critical for its biological interactions.

TFAH exhibits biological activity primarily through its interaction with various enzymes and receptors. The trifluoromethyl group enhances the compound's ability to modulate biological pathways. Key mechanisms include:

- Enzyme Inhibition : TFAH has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neurological functions.

Pharmacological Properties

Research indicates that TFAH displays several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that TFAH may possess antimicrobial properties against specific bacterial strains.

- Neuroprotective Effects : TFAH has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.

- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory conditions.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of TFAH against various pathogens, demonstrating significant inhibitory effects on Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics.

-

Neuroprotective Research :

- In vitro studies using neuronal cell lines showed that TFAH could reduce oxidative stress markers and promote cell survival under neurotoxic conditions. This suggests a potential role in preventing neuronal damage.

-

Inflammation Models :

- Animal studies have indicated that TFAH administration resulted in reduced levels of pro-inflammatory cytokines in models of induced inflammation, supporting its anti-inflammatory potential.

Data Table

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid, and how can purity be ensured?

- Methodological Answer : A stereoselective approach using multicomponent reactions (e.g., Ugi reaction) can be adapted for synthesis. For instance, Szakonyi et al. demonstrated enantioselective β-lactam synthesis via a Ugi reaction involving bicyclic amino acids, aldehydes, and isocyanides in methanol, yielding diastereomers separable by chromatography . For purity, high-performance liquid chromatography (HPLC) coupled with pharmacopeial standards for amino acid derivatives (e.g., EP/BP reference standards) ensures analytical rigor .

Q. Which analytical techniques are optimal for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves structural features like the trifluoromethyl group and hydroxyl positioning. Mass spectrometry (MS) confirms molecular weight, while HPLC quantifies purity. For metabolomic applications, untargeted LC-MS workflows, as used in diabetic nephropathy biomarker studies, can identify degradation products or impurities .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Fluorinated groups enhance metabolic stability but may alter acidity. Comparative studies on fluorinated benzoic acids (e.g., 5-fluoro-2-hydroxybenzoic acid) show pH-dependent solubility changes due to electron-withdrawing effects . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis can quantify degradation kinetics.

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts can enforce stereocontrol. For example, the Ugi reaction’s diastereoselectivity can be leveraged by modifying reaction solvents (e.g., methanol vs. THF) or using enantiopure starting materials . Dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) may also resolve racemic mixtures, as seen in fluorinated amino acid syntheses .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

- Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., keto-enol tautomerism). Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, NOESY) clarify coupling patterns. Computational modeling (DFT calculations) predicts chemical shifts, aiding assignments .

Biochemical and Mechanistic Questions

Q. What role might this compound play in biochemical pathways, based on structural analogs?

- Methodological Answer : Hydroxyhexanoic acid derivatives (e.g., 5-hydroxyhexanoic acid) are implicated in renal dysfunction as metabolic biomarkers . The trifluoromethyl group in 2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid could mimic carboxylate moieties in enzyme substrates, making it a candidate for studying fluorinated prodrug metabolism. Targeted assays (e.g., fluorometric enzyme inhibition studies) can validate interactions.

Q. How does the hydroxyl group at position 5 affect the compound’s chelation properties with metal ions?

- Methodological Answer : Hydroxyl groups enhance metal-binding capacity. Potentiometric titrations with transition metals (e.g., Cu²⁺, Fe³⁺) under controlled pH, coupled with UV-Vis or EPR spectroscopy, quantify stability constants. Comparative studies with non-hydroxylated analogs (e.g., 6-aminohexanoic acid) isolate the hydroxyl’s contribution .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s metabolic stability in vitro?

- Methodological Answer : Use liver microsomes or hepatocyte incubations with LC-MS/MS to monitor parent compound depletion. Include controls with known stable/unstable analogs (e.g., 5-fluoro-2-hydroxybenzoic acid) . For time-course studies, sample at 0, 15, 30, 60, and 120 minutes, calculating half-life (t₁/₂) via nonlinear regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.